molecular formula C4H11ClN2O2S B3375719 1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride CAS No. 1135051-02-3

1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride

Cat. No. B3375719
CAS RN: 1135051-02-3
M. Wt: 186.66 g/mol
InChI Key: UUBHITWTNYMJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TDZD-8 is a synthetic compound that belongs to the class of 1,2,4-thiadiazepines. It was first synthesized by researchers at the University of California, San Diego, and has since been extensively studied for its potential therapeutic properties.

Mechanism of Action

TDZD-8 acts as a potent inhibitor of GSK-3. GSK-3 is involved in many signaling pathways, including the Wnt signaling pathway, which is important in cell proliferation and differentiation. Inhibition of GSK-3 by TDZD-8 has been shown to have therapeutic potential in cancer, diabetes, and Alzheimer's disease.
Biochemical and Physiological Effects:
TDZD-8 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, regulate glucose metabolism in diabetes, and reduce amyloid-beta accumulation in Alzheimer's disease. TDZD-8 has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

TDZD-8 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, TDZD-8 has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. TDZD-8 can also have off-target effects, which can complicate its use in some experiments.

Future Directions

There are several future directions for the study of TDZD-8. One potential direction is the development of more potent and selective inhibitors of GSK-3. Another direction is the study of the effects of TDZD-8 in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the use of TDZD-8 in combination with other drugs is an area of interest for future research.
In conclusion, TDZD-8 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit GSK-3 has shown promising effects in the treatment of various diseases. While TDZD-8 has some limitations, it has several advantages for lab experiments and has several future directions for research.

Scientific Research Applications

TDZD-8 has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in the treatment of cancer, diabetes, and Alzheimer's disease. TDZD-8 has been found to inhibit the activity of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in many signaling pathways. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases.

properties

IUPAC Name

1,4,5-thiadiazepane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c7-9(8)3-1-5-6-2-4-9;/h5-6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBHITWTNYMJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCNN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride
Reactant of Route 2
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride
Reactant of Route 3
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride
Reactant of Route 4
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride
Reactant of Route 5
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride
Reactant of Route 6
1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride

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